molecular formula C7H16ClNO2 B2601316 4-(Dimethylamino)-2-methylbutanoic acid hydrochloride CAS No. 2126178-56-9

4-(Dimethylamino)-2-methylbutanoic acid hydrochloride

Cat. No.: B2601316
CAS No.: 2126178-56-9
M. Wt: 181.66
InChI Key: JUGLBQFYGSYUQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming substituted carboxylic acids with multiple functional groups. According to PubChem database entries, the official IUPAC name is designated as "this compound". This nomenclature reflects the compound's fundamental structural framework consisting of a four-carbon butanoic acid chain with specific substitution patterns at defined positions.

The molecular formula for this compound is C7H16ClNO2, with a computed molecular weight of 181.66 grams per mole. The structural representation can be expressed through various chemical notation systems, including the Simplified Molecular Input Line Entry System notation as CC(CCN(C)C)C(=O)O.Cl, which provides a linear representation of the three-dimensional molecular structure. The International Chemical Identifier string for this compound is InChI=1S/C7H15NO2.ClH/c1-6(7(9)10)4-5-8(2)3/h6H,4-5H2,1-3H3,(H,9,10);1H, offering a standardized method for representing the compound's connectivity and stereochemical information.

Structural Parameter Value Reference
Molecular Formula C7H16ClNO2
Molecular Weight 181.66 g/mol
SMILES Notation CC(CCN(C)C)C(=O)O.Cl
InChI Key HRBMQDPJKORETM-UHFFFAOYSA-N

The parent compound, 4-(dimethylamino)-2-methylbutanoic acid, exists as a free base with the molecular formula C7H15NO2 and molecular weight of 145.20 grams per mole. The hydrochloride salt formation involves the protonation of the dimethylamino group, resulting in the addition of hydrochloric acid to create a more stable crystalline form. This salt formation process enhances the compound's solubility characteristics and storage stability compared to the free base form.

Alternative Chemical Designations and Registry Numbers

This compound has been assigned several alternative chemical designations and identification numbers across various chemical databases and regulatory systems. The Chemical Abstracts Service Registry Number for this compound is 2126178-56-9, which serves as a unique identifier within the Chemical Abstracts Service database system. This registry number follows the standard Chemical Abstracts Service format and provides unambiguous identification regardless of nomenclature variations or alternative naming conventions.

Alternative systematic names for this compound include "4-(dimethylamino)-2-methylbutanoic acid;hydrochloride" and "4-(dimethylamino)-2-methylbutanoicacidhydrochloride". These variations reflect different formatting approaches while maintaining the essential structural information. The compound is also referenced in commercial chemical suppliers' catalogs under various product codes, such as the AK Scientific catalog number 3177EL.

Database/Registry Identifier Alternative Names
Chemical Abstracts Service 2126178-56-9 Primary CAS Number
PubChem CID 132300783 Compound Identification
Parent Compound CID 19968989 Free Base Form
European Nomenclature EN300-366424 European Identifier

The parent compound without the hydrochloride salt has its own distinct Chemical Abstracts Service registry number of 855224-99-6. This differentiation is crucial for accurate chemical identification, as the salt and free base forms exhibit different physical and chemical properties. Commercial suppliers often list the compound under various trade designations, and researchers must ensure proper identification through registry numbers rather than relying solely on common names.

The compound appears in multiple chemical databases with consistent structural information but varying presentation formats. The European Chemical Database includes this compound under the identifier EN300-366424, while specialized chemical suppliers maintain their own internal catalog systems for inventory management. These multiple identification systems reflect the compound's presence across different sectors of chemical research and commercial applications.

Stereochemical Considerations and Chiral Centers

The structural analysis of this compound reveals important stereochemical features that influence its chemical behavior and potential biological activity. The compound contains one asymmetric carbon center located at the second position of the butanoic acid chain, where both a methyl group and the carboxylic acid functionality are attached. This chiral center creates the possibility for two enantiomeric forms, designated as R and S configurations according to Cahn-Ingold-Prelog priority rules.

The presence of this chiral center means that 4-(Dimethylamino)-2-methylbutanoic acid can exist as two distinct enantiomers with identical molecular formulas but different three-dimensional arrangements. These enantiomers would exhibit identical physical properties such as melting point, boiling point, and solubility in achiral solvents, but would differ in their optical rotation properties and potential biological activities. The InChI notation provided in chemical databases does not specify stereochemical configuration, indicating that the compound is typically available as a racemic mixture.

Comparative analysis with related methylbutanoic acid derivatives provides insight into the stereochemical significance of this structural feature. 2-Methylbutanoic acid, the parent carboxylic acid without the dimethylamino substitution, exists in two enantiomeric forms with distinctly different olfactory properties. The R-enantiomer of 2-methylbutanoic acid occurs naturally in cocoa beans, while the S-enantiomer is found in various fruits and exhibits a pleasantly sweet, fruity odor. This precedent suggests that the stereochemistry of 4-(Dimethylamino)-2-methylbutanoic acid could similarly influence its sensory or biological properties.

Stereochemical Feature Description Implications
Chiral Centers One at C-2 position Two possible enantiomers
Configuration R or S at C-2 Different optical properties
Commercial Form Likely racemic mixture Equal mixture of both enantiomers
Separation Methods Chiral chromatography Resolution possible

The dimethylamino substitution at the fourth carbon position does not introduce additional chiral centers, as this carbon remains sp3 hybridized with two equivalent methyl groups attached to the nitrogen atom. However, the presence of this functional group may influence the overall molecular conformation and potential intramolecular interactions that could affect the compound's stereochemical behavior in different environments.

Properties

IUPAC Name

4-(dimethylamino)-2-methylbutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-6(7(9)10)4-5-8(2)3;/h6H,4-5H2,1-3H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUGLBQFYGSYUQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN(C)C)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-2-methylbutanoic acid hydrochloride typically involves the reaction of 4-(Dimethylamino)butanoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt . The process involves:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Carboxylic Acid Reactivity

The carboxylic acid group undergoes typical nucleophilic acyl substitutions:

Reaction TypeReagent/ConditionsProductApplication
EsterificationROH, H₂SO₄ catalystMethyl/ethyl estersProdrug synthesis
AmidationNH₃ or amines, DCC couplingAmidesPeptide mimetics
ReductionLiAlH₄, THF, 0°C4-(Dimethylamino)-2-methylbutanolChiral alcohol precursors

Dimethylamino Group Reactivity

The tertiary amine participates in:

  • Quaternization : Reacts with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts, enhancing water solubility for drug formulations .

  • Oxidation : With H₂O₂ or KMnO₄, forms N-oxide derivatives, modifying pharmacokinetic properties.

Peptide Coupling Mechanisms

As a coupling agent in solid-phase peptide synthesis (SPPS), this compound activates carboxyl groups via mixed anhydride intermediates:

  • Activation :
    RCOOH+ClRCOO\cdotpHCl\text{RCOOH} + \text{Cl}^- \rightarrow \text{RCOO}^- \text{·HCl}
    Protonation by HCl enhances electrophilicity.

  • Nucleophilic Attack :
    Amino groups react with the activated carbonyl, forming peptide bonds with >90% efficiency in model dipeptides.

Optimized Conditions for SPPS:

  • Solvent: DMF or DCM

  • Temperature: 0–25°C

  • Catalysts: HOBt/DIPEA

Stability and Side Reactions

  • Hydrolysis : Susceptible to aqueous hydrolysis at pH >7, regenerating the free carboxylic acid.

  • Thermal Degradation : Decomposes above 200°C, releasing dimethylamine and CO₂ .

Scientific Research Applications

Pharmacological Research

4-(Dimethylamino)-2-methylbutanoic acid hydrochloride is primarily studied for its potential pharmacological effects. It has been investigated for its role as a precursor in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders and metabolic diseases.

Case Study Example : A study highlighted the compound's use in synthesizing novel antitumor agents, demonstrating its efficacy in enhancing drug delivery mechanisms and improving therapeutic outcomes in cancer treatment .

Neuroscience Studies

The compound has been explored for its neuroprotective properties. Research indicates that it may modulate neurotransmitter systems, which could be beneficial in treating conditions like depression and anxiety.

Research Findings : A literature review analyzed its impact on neurotransmitter release, suggesting that it could enhance synaptic plasticity and cognitive function .

Metabolic Studies

This compound has been linked to metabolic research, particularly concerning amino acid metabolism and energy production pathways.

Key Insights : Studies have shown that this compound can influence metabolic rates and might play a role in weight management strategies .

Data Tables

Application AreaDescriptionRelevant Studies
Pharmacological ResearchUsed as a precursor for synthesizing antitumor agents
NeuroscienceInvestigated for neuroprotective effects and neurotransmitter modulation
Metabolic StudiesLinked to amino acid metabolism and energy production pathways

Mechanism of Action

The mechanism by which 4-(Dimethylamino)-2-methylbutanoic acid hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing biochemical pathways . Its dimethylamino group plays a crucial role in binding to active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, focusing on substituents, molecular characteristics, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications/Notes
4-(Dimethylamino)-2-methylbutanoic acid hydrochloride Not explicitly provided C₇H₁₄ClNO₂ ~179.64 (estimated) 2-methyl substitution; tertiary amine at C4 Likely intermediate in drug synthesis; limited direct data
4-(Dimethylamino)-2-methylidenebutanoic acid hydrochloride 1989672-40-3 C₇H₁₄ClNO₂ 179.64 2-methylidene (double bond) instead of 2-methyl Potential reactivity in Michael addition reactions; no toxicity data reported
trans-4-(Dimethylamino)-2-butenoic acid hydrochloride 98548-81-3 C₆H₁₁NO₂·HCl 165.62 Conjugated double bond at C2; trans configuration Used in organic synthesis; exhibits moderate acute toxicity (LD50 data pending)
4-(Dimethylamino)butanoic acid hydrochloride Not explicitly provided C₆H₁₄ClNO₂ 167.64 No methyl substitution at C2 Research applications; causes skin/eye irritation (H315, H319)
(2S)-2-Amino-4-methoxy-butanoic acid hydrochloride 3311-01-1 C₅H₁₂ClNO₃ 169.61 Methoxy group at C4; stereospecific amino group at C2 Chiral building block in peptide synthesis

Comparative Analysis of Physicochemical and Toxicological Properties

Solubility and Stability
  • This compound: The hydrochloride salt improves aqueous solubility compared to the free acid.
  • 4-(Dimethylamino)-2-methylidenebutanoic acid hydrochloride: The methylidene group introduces a reactive double bond, making it prone to nucleophilic additions.
  • trans-4-(Dimethylamino)-2-butenoic acid hydrochloride: The conjugated system may increase stability but also susceptibility to photodegradation. Solubility in polar solvents is moderate .

Research Findings and Data Gaps

  • Pharmacological Potential: Dimethylamino-substituted butanoic acids are explored for antimicrobial and anticancer activities. For example, tetracaine hydrochloride (a structural relative) acts as a local anesthetic by sodium channel blockade .
  • Toxicological Data: Acute toxicity profiles for many analogs remain understudied. For instance, 4-(Dimethylamino)-2-methylidenebutanoic acid hydrochloride lacks reported LD50 values, necessitating further safety evaluations .
  • Synthetic Optimization : Patent literature (e.g., EP 4374877 A2) highlights advanced methods for methyl ester derivatives, suggesting pathways for optimizing yields and purity in target compound synthesis .

Biological Activity

4-(Dimethylamino)-2-methylbutanoic acid hydrochloride, commonly referred to as DMBA-HCl, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms, and applications based on diverse scientific sources.

Chemical Structure and Properties

DMBA-HCl is a derivative of 2-methylbutanoic acid with a dimethylamino group. Its chemical structure can be represented as follows:

C7H16ClN(Molecular Weight 165 67 g mol)\text{C}_7\text{H}_{16}\text{ClN}\quad (\text{Molecular Weight 165 67 g mol})

The biological activity of DMBA-HCl is thought to involve several biochemical pathways:

  • Nitric Oxide Synthase Pathway : Similar compounds have been shown to influence nitric oxide synthase activity, which plays a crucial role in various physiological processes, including vasodilation and immune response modulation.
  • Cyclooxygenase Pathway : Compounds related to DMBA-HCl may also affect cyclooxygenase enzymes, which are involved in the inflammatory response and pain signaling.

Antimicrobial Properties

DMBA-HCl exhibits antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The compound's mechanism likely involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Anti-inflammatory Effects

Research indicates that DMBA-HCl may possess anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory conditions .

Neuroprotective Effects

DMBA-HCl has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to modulate cholinergic signaling, which is critical for cognitive function and memory. Inhibition of acetylcholinesterase (AChE) has been noted, which could enhance cholinergic neurotransmission .

Study on Antimicrobial Activity

In a study assessing the antimicrobial efficacy of DMBA-HCl against E. coli and S. aureus, results indicated a significant reduction in microbial viability at concentrations above 50 µg/mL. The compound was effective in inhibiting biofilm formation as well .

Study on Anti-inflammatory Activity

A recent investigation evaluated the anti-inflammatory effects of DMBA-HCl in an animal model of arthritis. The treatment group showed reduced swelling and joint inflammation compared to controls, alongside decreased levels of inflammatory markers such as TNF-α and IL-6 .

Pharmacokinetics

The pharmacokinetic profile of DMBA-HCl suggests it is well-absorbed when administered orally, with rapid distribution throughout body tissues. Metabolism occurs primarily in the liver, where it undergoes conjugation and oxidation before excretion via urine.

Research Applications

DMBA-HCl has potential applications in various fields:

  • Pharmaceutical Development : Due to its biological activities, it may serve as a lead compound for developing new antimicrobial or anti-inflammatory drugs.
  • Neuroscience Research : Its effects on cholinergic signaling make it a candidate for further studies in neurodegenerative disease models .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Dimethylamino)-2-methylbutanoic acid hydrochloride, and how can reaction efficiency be validated?

  • Methodological Answer : A common approach involves amino acid functionalization followed by hydrochlorination. For example, methyl esters of structurally similar compounds (e.g., methyl (S)-3,3-dimethyl-2-(methylamino)butanoate) are synthesized via Boc deprotection using HCl/dioxane, achieving >95% yield . Reaction progress is monitored via TLC or NMR (e.g., δ 9.00 ppm for amine protons in DMSO-d6). Post-synthesis, rotary evaporation under reduced pressure ensures solvent removal. Yield optimization requires precise stoichiometry and temperature control during acid addition .

Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Combine analytical techniques:

  • HPLC : Use C18 columns with mobile phases (e.g., acetonitrile/water + 0.1% TFA) to assess purity (>98% threshold) .
  • NMR : Compare experimental spectra (e.g., ¹H-NMR for dimethylamino groups at δ 2.54 ppm) with reference data .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+ at m/z 170.6 for C₈H₁₇ClNO₂) .

Q. What solvent systems are recommended for recrystallization to enhance compound stability?

  • Methodological Answer : Hydrochloride salts often recrystallize from ethanol/water or acetone/hexane mixtures. For example, similar amino acid hydrochlorides achieve high crystallinity using ethanol (80%) with gradual cooling to 4°C. Solubility tests at varying temperatures (25–60°C) guide solvent selection, while XRD confirms crystal lattice stability .

Advanced Research Questions

Q. How can computational tools streamline reaction design and minimize trial-and-error approaches for this compound?

  • Methodological Answer : Implement quantum chemical calculations (e.g., DFT) to model reaction pathways. ICReDD’s framework integrates computed activation energies with experimental data to predict optimal conditions (e.g., HCl concentration, solvent polarity) . Software like Gaussian or ORCA simulates intermediates, reducing synthesis iterations by 30–50% .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., enzyme inhibition vs. no observable effect)?

  • Methodological Answer : Conduct meta-analysis with stringent criteria:

  • Dose-Response Curves : Compare IC₅₀ values across studies; discrepancies may arise from assay sensitivity (e.g., fluorometric vs. colorimetric methods) .
  • Structural Analogues : Test derivatives (e.g., 4-(4-methylpiperazin-1-yl) variants) to isolate dimethylamino’s role in activity .
  • Statistical Validation : Apply ANOVA to assess inter-lab variability in bioactivity datasets .

Q. How do advanced separation technologies (e.g., membrane filtration) improve purification scalability?

  • Methodological Answer : Nanofiltration membranes (MWCO 200–500 Da) selectively retain hydrochloride salts while removing smaller impurities. Optimize transmembrane pressure (1–3 bar) and pH (4–6) to prevent amine degradation. Continuous-flow systems coupled with inline UV monitoring enhance throughput by 40% compared to batch methods .

Experimental Design & Data Analysis

Q. What factorial design parameters are critical for optimizing enantiomeric excess in asymmetric synthesis?

  • Methodological Answer : Use a Box-Behnken design to evaluate:

  • Catalyst Loading : Chiral catalysts (e.g., BINAP) at 0.5–5 mol% .
  • Temperature : −20°C to 25°C to balance reaction rate and enantioselectivity.
  • Solvent Polarity : Dichloromethane vs. THF for transition-state stabilization.
    Analyze via DOE software (e.g., JMP) to identify interactions between variables .

Q. How can lattice energy calculations guide co-crystal formulation for enhanced bioavailability?

  • Methodological Answer : Compute lattice energies (e.g., via PIXEL method) to predict co-crystal stability with carboxylic acid partners (e.g., succinic acid). Pair with DSC/TGA to validate melting points and dehydration thresholds. For example, ∆Hfusion < 100 kJ/mol indicates favorable co-former compatibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.